molecular formula C19H14ClN3O3S2 B2559970 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850916-08-4

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2559970
CAS No.: 850916-08-4
M. Wt: 431.91
InChI Key: UTVGKYUPMOFQCD-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with a 4-nitrophenyl group at position 3 and a 2-chlorobenzylsulfanyl moiety at position 2. The compound’s structure combines electron-withdrawing groups (nitro and chloro) with a sulfur-containing side chain, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S2/c20-15-4-2-1-3-12(15)11-28-19-21-16-9-10-27-17(16)18(24)22(19)13-5-7-14(8-6-13)23(25)26/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVGKYUPMOFQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:

  • Formation of the Thienopyrimidine Core: : The thienopyrimidine core can be synthesized through a cyclization reaction involving appropriate starting materials such as thiourea and α,β-unsaturated carbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.

  • Introduction of the 2-Chlorophenylmethylsulfanyl Group: : The 2-chlorophenylmethylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the thienopyrimidine core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

  • Introduction of the 4-Nitrophenyl Group: : The 4-nitrophenyl group can be introduced through a coupling reaction. This involves the reaction of the thienopyrimidine core with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.

Chemical Reactions Analysis

Core Formation via Cyclization

Thieno[3,2-d]pyrimidine cores are typically synthesized through cyclization reactions. For example:

  • Gewald Reaction : A common method for thiophene-containing heterocycles, involving the condensation of ketones, α-cyano carbonyl compounds, and sulfur sources under basic conditions . This could form the bicyclic thienopyrimidine framework.

  • Chlorformamidine-Mediated Cyclization : As seen in thieno[2,3-d]pyrimidine synthesis, chlorformamidine hydrochloride reacts with thiophene precursors to form the pyrimidine ring .

Substituent Installation

  • Sulfanyl Group Introduction : The [(2-chlorophenyl)methyl]sulfanyl group may be introduced via nucleophilic substitution (e.g., using 2-chlorophenylmethyl thiol and a leaving group on the thienopyrimidine core).

  • Nitro Group Incorporation : The 4-nitrophenyl substituent could arise from nitration of a phenyl group during synthesis or through coupling of pre-nitrated phenyl precursors.

Ring-Forming Reactions

Reaction Type Conditions Product
Gewald ReactionKetone + α-cyano carbonyl + sulfur + base (e.g., triethylamine)Thienopyrimidine core
Chlorformamidine CyclizationChlorformamidine hydrochloride + thiophene precursor + DMSO (120–125°C)Thieno[3,2-d]pyrimidin-4-one skeleton

Functional Group Transformations

  • Hydrolysis of Carbonyl Groups : The ketone group (4-one) could undergo hydrolysis under acidic/basic conditions to form carboxylic acids or amides.

  • Reduction of Nitro Groups : The 4-nitrophenyl group may be reduced to an amino group using catalytic hydrogenation or hydrazine-based methods .

Sulfanyl Group Reactivity

  • Oxidation : The sulfanyl group may oxidize to sulfinyl or sulfonyl derivatives under oxidative conditions (e.g., hydrogen peroxide or sodium peroxide).

  • Nucleophilic Substitution : Susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) if activated.

Nitrophenyl Group Reactivity

  • Electrophilic Substitution : The nitro group directs electrophiles to specific positions on the phenyl ring (meta directors).

  • Reduction : Converts to an amino group, enabling further derivatization (e.g., amide formation) .

Analytical and Purification Methods

Method Application References
HPLC Purity assessment and reaction monitoring
NMR Spectroscopy Structural confirmation (e.g., coupling constants)
Mass Spectrometry Molecular weight verification
Crystallization Purification of final product

Synthetic Challenges

  • Regioselectivity : Achieving desired substitution patterns during cyclization .

  • Yield Optimization : Multi-step synthesis often requires iterative condition refinement .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H14ClN3O3S2
  • Molecular Weight : 431.91 g/mol
  • CAS Number : 850916-08-4

The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological properties. The presence of the chlorophenyl and nitrophenyl groups enhances its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity through various mechanisms:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Notably, it targets Pim-1 kinase, which is associated with several malignancies.
  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
    • MCF7 (breast cancer) : IC50 values ranging from 1.18 to 8.83 µM.
    • HCT116 (colon cancer) : Similar cytotoxic profiles observed.
    • PC3 (prostate cancer) : Effective inhibition noted.

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

  • Pim-1 Kinase Inhibition : With an IC50 value of approximately 1.18 µM for some derivatives, it suggests therapeutic relevance in cancers where Pim-1 is overexpressed.
  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated activity as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Starting Materials :
    • 2-chlorobenzyl chloride
    • 4-nitrophenyl isothiocyanate
    • Thieno[3,2-d]pyrimidine derivatives
  • Reaction Conditions :
    • Utilization of specific catalysts and solvents.
    • Temperature control to optimize yield and purity.
  • Industrial Production Methods :
    • Continuous flow reactors may be employed for cost-effective synthesis.
    • Automated synthesis techniques ensure high throughput and quality control.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivitySignificant cytotoxicity against MCF7 with IC50 = 1.18 µM
Study BEnzyme InhibitionEffective inhibitor of Pim-1 kinase with IC50 = 1.18 µM
Study CNeuroprotective EffectsDemonstrated acetylcholinesterase inhibition in vitro

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Position and Nature of Aromatic Substituents

  • 4-Nitrophenyl vs. 4-Aminophenyl: Derivatives such as 6-(4-aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one (4p) and 6-(4-aminophenyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one (4q) are synthesized via nitro reduction of 4-nitrophenyl precursors . The nitro group enhances electrophilicity and serves as a precursor for bioisosteric amino groups, which improve solubility and metabolic stability. For example, 4p exhibits a melting point of 259–261°C, lower than its nitro precursor (289–291°C for 4o), suggesting improved solubility .
  • 2-Chlorobenzylsulfanyl vs. Similarly, 2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one () introduces a methoxy group, which may enhance π-π stacking interactions.

Amino vs. Sulfanyl Side Chains

Compounds like 2-tert-butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o) feature amino substituents instead of sulfanyl groups. Amino derivatives often exhibit higher polarity (e.g., 4o: HRMS m/z 400.1914) compared to sulfanyl analogs, impacting pharmacokinetic properties .

Structural Isomerism: Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidinones

Thieno[2,3-d]pyrimidinones (e.g., cyclopenta-fused derivatives in and ) differ in sulfur placement within the bicyclic core. This positional isomerism affects planarity and electronic distribution.

Pharmacological and Physicochemical Properties

Analgesic Activity

Schiff bases of thieno[3,2-d]pyrimidinones (e.g., 3-amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one derivatives) demonstrate significant analgesic activity without gastrointestinal toxicity at 200 mg/kg . The nitro group in the target compound may serve as a prodrug moiety, releasing active metabolites upon reduction.

Anticancer Potential

Derivatives like 3-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one (CAS 445220-56-4) show structural similarity but include fused cycloalkane rings, which enhance lipophilicity and membrane permeability .

Solubility and Stability

The nitro group in the target compound likely reduces aqueous solubility compared to amino analogs (e.g., 4p: 32% yield after purification with dichloromethane/methanol) . In contrast, methyl or methoxy substituents (e.g., ) improve solubility due to reduced crystallinity.

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidines generally involves the condensation of thiophene derivatives with pyrimidine precursors. The specific compound can be synthesized through a multi-step reaction involving the introduction of the chlorophenyl and nitrophenyl groups at designated positions on the thieno-pyrimidine scaffold. The presence of the sulfanyl group is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit a range of biological activities including:

  • Antimicrobial Activity : Thieno[3,2-d]pyrimidines have shown promising antibacterial and antifungal properties. For instance, derivatives with electron-withdrawing groups like chloro and nitro have demonstrated enhanced activity against various pathogens such as E. coli and Candida species .
  • Anticancer Activity : Some studies have reported that thieno[3,2-d]pyrimidines can inhibit cell proliferation in cancer cell lines. Specifically, certain derivatives have been tested for their effects on human cervix adenocarcinoma (HeLa) cells and murine myeloma cells .
  • Enzyme Inhibition : The compound has also been evaluated as a potential inhibitor of various enzymes involved in cancer progression. For example, some derivatives have been identified as inhibitors of VEGFR-2 tyrosine kinase, which plays a critical role in tumor-associated angiogenesis .

Antimicrobial Studies

A study focused on the antimicrobial efficacy of thieno[3,2-d]pyrimidines revealed that compounds with specific substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The presence of nitro groups was particularly noted to enhance this activity .

CompoundActivity AgainstConcentration (mg/mL)Result
1E. coli0.05Effective
2S. aureus0.1Effective
3C. albicans0.1Moderate

Anticancer Studies

In vitro studies assessing the anticancer properties of thieno[3,2-d]pyrimidines indicated that certain compounds could significantly inhibit the growth of HeLa cells. For example:

CompoundCell LineIC50 (µM)Effect
AHeLa25Significant inhibition
BP3X30Moderate inhibition

The results suggest that structural modifications can enhance or diminish biological activity .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidines is heavily influenced by their structure. Key factors include:

  • Substituents : Electron-withdrawing groups (e.g., nitro and chloro) at specific positions enhance antimicrobial and anticancer activities.
  • Stereochemistry : The spatial arrangement of substituents affects binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this thieno[3,2-d]pyrimidin-4-one derivative?

  • Methodology :

  • Step 1 : Utilize palladium-catalyzed cross-coupling reactions to introduce the 4-nitrophenyl and 2-chlorobenzylthio substituents. For example, employ conditions similar to Pd/C with microwave irradiation (120°C, 30 min) for efficient heterocycle functionalization .
  • Step 2 : Optimize sulfanyl group introduction via nucleophilic substitution using 2-chlorobenzyl mercaptan in DMF with K₂CO₃ as a base (reflux, 12 h) .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) by HPLC .

Q. Which analytical techniques are critical for structural characterization?

  • Techniques :

  • Single-crystal X-ray diffraction : Resolve the core thieno-pyrimidine scaffold and substituent orientations. For example, refine disorder in the 4-nitrophenyl group using SHELX software (R factor < 0.06, data-to-parameter ratio > 13) .
  • NMR spectroscopy : Assign signals using ¹H (400 MHz) and ¹³C (100 MHz) spectra in DMSO-d₆. Key peaks include δ 8.2–8.5 ppm (nitrophenyl protons) and δ 4.3 ppm (SCH₂ linkage) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

  • Analysis :

  • Conformational flexibility : If NMR suggests dynamic motion (e.g., splitting of SCH₂ signals), compare with X-ray data to identify dominant conformers. For example, reports disorder in the 4-nitrophenyl group due to rotational freedom .
  • DFT calculations : Perform geometry optimization (B3LYP/6-31G*) to model energy barriers between conformers and validate against experimental data .

Q. What strategies improve reaction yields in multi-step syntheses?

  • Optimization :

  • Catalyst screening : Test Pd₂(dba)₃/Xantphos systems ( ) for Suzuki-Miyaura coupling, adjusting catalyst loading (1–5 mol%) and reaction time (1–24 h) .
  • Solvent effects : Compare DMF (high polarity) vs. THF (low polarity) for nitro group reduction steps. achieved 78% yield in DMF under microwave conditions .
  • Temperature control : Use microwave-assisted synthesis (110–130°C) to reduce side reactions and improve regioselectivity .

Q. How to design experiments probing the compound’s mechanism of action in biological systems?

  • Experimental Design :

  • Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity to kinases (e.g., EGFR or CDK2) at varying concentrations (1 nM–10 µM) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS (t½ > 60 min suggests favorable pharmacokinetics) .
  • Cellular cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ < 10 µM indicates therapeutic potential) .

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